molecular formula C32H28N6O4 B377030 7-(Dimethylamino)-2-[4-[7-(dimethylamino)-5-methyl-4-oxo-[1,3]oxazolo[4,5-c]quinolin-2-yl]phenyl]-5-methyl-[1,3]oxazolo[4,5-c]quinolin-4-one

7-(Dimethylamino)-2-[4-[7-(dimethylamino)-5-methyl-4-oxo-[1,3]oxazolo[4,5-c]quinolin-2-yl]phenyl]-5-methyl-[1,3]oxazolo[4,5-c]quinolin-4-one

Cat. No.: B377030
M. Wt: 560.6g/mol
InChI Key: WNCFBYFFTKCQNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Dimethylamino)-2-[4-[7-(dimethylamino)-5-methyl-4-oxo-[1,3]oxazolo[4,5-c]quinolin-2-yl]phenyl]-5-methyl-[1,3]oxazolo[4,5-c]quinolin-4-one is a complex organic compound with a unique structure that includes multiple fused rings and functional groups

Preparation Methods

The synthesis of 7-(Dimethylamino)-2-[4-[7-(dimethylamino)-5-methyl-4-oxo-[1,3]oxazolo[4,5-c]quinolin-2-yl]phenyl]-5-methyl-[1,3]oxazolo[4,5-c]quinolin-4-one involves multiple steps, including the formation of the oxazoloquinoline core and subsequent functionalization. The synthetic route typically starts with the preparation of the oxazoloquinoline intermediate, followed by the introduction of the dimethylamino and methyl groups under specific reaction conditions. Industrial production methods may involve optimization of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxo groups to hydroxyl groups.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-(Dimethylamino)-2-[4-[7-(dimethylamino)-5-methyl-4-oxo-[1,3]oxazolo[4,5-c]quinolin-2-yl]phenyl]-5-methyl-[1,3]oxazolo[4,5-c]quinolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Compared to other similar compounds, 7-(Dimethylamino)-2-[4-[7-(dimethylamino)-5-methyl-4-oxo-[1,3]oxazolo[4,5-c]quinolin-2-yl]phenyl]-5-methyl-[1,3]oxazolo[4,5-c]quinolin-4-one stands out due to its unique structure and functional groups Similar compounds include other oxazoloquinoline derivatives, which may have different substituents and functional groups, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C32H28N6O4

Molecular Weight

560.6g/mol

IUPAC Name

7-(dimethylamino)-2-[4-[7-(dimethylamino)-5-methyl-4-oxo-[1,3]oxazolo[4,5-c]quinolin-2-yl]phenyl]-5-methyl-[1,3]oxazolo[4,5-c]quinolin-4-one

InChI

InChI=1S/C32H28N6O4/c1-35(2)19-11-13-21-23(15-19)37(5)31(39)25-27(21)41-29(33-25)17-7-9-18(10-8-17)30-34-26-28(42-30)22-14-12-20(36(3)4)16-24(22)38(6)32(26)40/h7-16H,1-6H3

InChI Key

WNCFBYFFTKCQNP-UHFFFAOYSA-N

SMILES

CN1C2=C(C=CC(=C2)N(C)C)C3=C(C1=O)N=C(O3)C4=CC=C(C=C4)C5=NC6=C(O5)C7=C(C=C(C=C7)N(C)C)N(C6=O)C

Canonical SMILES

CN1C2=C(C=CC(=C2)N(C)C)C3=C(C1=O)N=C(O3)C4=CC=C(C=C4)C5=NC6=C(O5)C7=C(C=C(C=C7)N(C)C)N(C6=O)C

Origin of Product

United States

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